molecular formula C20H17ClN2O3 B2419620 [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate CAS No. 338413-66-4

[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate

Cat. No.: B2419620
CAS No.: 338413-66-4
M. Wt: 368.82
InChI Key: WKGKZXOKDMWIDV-UHFFFAOYSA-N
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Description

[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate is a complex organic compound with the molecular formula C20H17ClN2O3 This compound is known for its unique chemical structure, which includes a chlorophenoxy group, a pyridinyl group, and a methyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with 3-pyridinecarboxaldehyde to form the intermediate [2-(4-chlorophenoxy)-3-pyridinyl]methanol. This intermediate is then reacted with N-(2-methylphenyl)isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-chlorophenoxy)-2-methyl-N’-((3-pyridinylcarbonyl)oxy)propanimidamide: Another compound with a similar chlorophenoxy and pyridinyl structure.

    [2-(4-chlorophenoxy)-3-pyridinyl]methyl (2-methylphenyl)carbamate: A closely related compound with slight variations in the substituent groups.

Uniqueness

[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGKZXOKDMWIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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